3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester
Description
This compound is a structurally complex benzoic acid derivative featuring a dodecyl ester group, a brominated dioxopropylamine moiety, and substituted aromatic rings (4-chlorobenzoic acid and 4-methoxyphenyl). Its synthesis likely involves multi-step reactions, including esterification, bromination, and amidation.
Properties
CAS No. |
70950-46-8 |
|---|---|
Molecular Formula |
C29H37BrClNO5 |
Molecular Weight |
595.0 g/mol |
IUPAC Name |
dodecyl 3-[[2-bromo-3-(4-methoxyphenyl)-3-oxopropanoyl]amino]-4-chlorobenzoate |
InChI |
InChI=1S/C29H37BrClNO5/c1-3-4-5-6-7-8-9-10-11-12-19-37-29(35)22-15-18-24(31)25(20-22)32-28(34)26(30)27(33)21-13-16-23(36-2)17-14-21/h13-18,20,26H,3-12,19H2,1-2H3,(H,32,34) |
InChI Key |
PRWXKCMBJJOJSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C(=O)C2=CC=C(C=C2)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Friedel-Crafts acylation followed by nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions is essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and chlorine sites, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-((4-Bromobenzyl)oxy)-2-phenyl-1,3-dioxane
- Structural Features: Contains a bromobenzyloxy group and a phenyl-substituted dioxane ring. Lacks the dodecyl ester, chlorobenzoic acid, and amino-linked dioxopropyl groups present in the target compound.
- 1H NMR Data: δ 7.57–7.53 (m, 2H; aromatic), 5.19 (s, 2H; OCH2), 2.95 (s, 3H; CH3) . 13C NMR Data: δ 136.17 (quaternary aromatic C), 72.82 (dioxane ring) .
- Key Differences :
- The absence of a long alkyl chain (dodecyl ester) suggests lower lipophilicity compared to the target compound.
- The dioxane ring may confer different steric or electronic effects versus the dioxopropylamine group in the target.
(3-Bromo-2-((4-chlorobenzyl)oxy)-5-methylphenyl)boronic acid
- Structural Features: Combines bromo, chlorobenzyloxy, and boronic acid groups. Shares halogenated aromatic motifs but lacks the dodecyl ester and dioxopropylamino functionalities.
- Safety and Identification: CAS: 849052-18-2; MDL: MFCD06411365 .
- Key Differences :
- The boronic acid group enables Suzuki-Miyaura coupling reactivity, unlike the ester/amide functionalities in the target compound.
- The methyl substituent may reduce steric hindrance compared to the bulkier dodecyl chain.
Research Implications and Gaps
Synthetic Challenges: The target compound’s long alkyl chain and multiple reactive sites (bromo, amino) may complicate purification, as seen in unresolved diastereomers in .
Safety Considerations: No safety data exist for the target compound, but the bromo and chloro groups in warrant caution regarding toxicity.
Functional Group Reactivity : The boronic acid in highlights opportunities for cross-coupling reactions, whereas the dodecyl ester in the target compound may prioritize hydrolytic stability.
Biological Activity
3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester is a complex organic compound with a molecular formula of and a molecular weight of approximately 594.96 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
Chemical Structure and Properties
The compound features multiple functional groups, including a dodecyl ester and a bromo-substituted aromatic ring. Its structural complexity allows for diverse interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C29H37BrClNO5 |
| Molecular Weight | 594.96 g/mol |
| Density | Not specified |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The presence of the dodecyl chain enhances its lipophilicity, facilitating membrane penetration and interaction with lipid bilayers.
Anti-inflammatory Activity
Research indicates that compounds similar to 3-[[2-Bromo-3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-4-chlorobenzoic acid dodecyl ester exhibit significant anti-inflammatory effects. These effects are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.
Case Studies
- In vitro Studies : In a study examining the anti-inflammatory properties, the compound was tested on human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in pro-inflammatory cytokine production (e.g., IL-6 and TNF-alpha) at concentrations as low as 10 µM.
- Antimicrobial Efficacy : A separate study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating potent antibacterial activity.
Toxicological Profile
While the biological activities are promising, it is essential to consider the toxicological aspects. Preliminary assessments suggest that the compound may cause skin irritation and has potential acute toxicity if ingested or inhaled. Further studies are needed to fully elucidate its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
